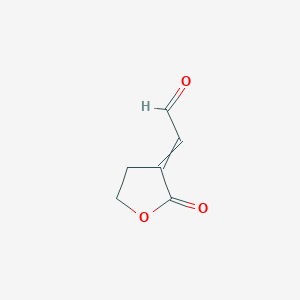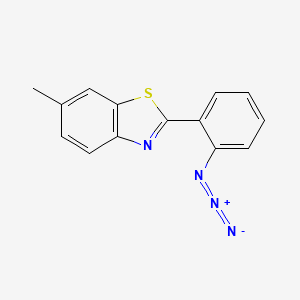
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole is an organic compound that belongs to the class of azides and benzothiazoles This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further connected to a benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-6-methylbenzothiazole with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the desired azide compound . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium intermediate.
Industrial Production Methods
While specific industrial production methods for 2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product. Additionally, safety measures must be in place due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Thermal Decomposition: The compound can decompose upon heating to form reactive intermediates such as nitrenes.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at elevated temperatures.
Cycloaddition Reactions: Often catalyzed by transition metals such as copper or ruthenium.
Reduction: Commonly performed using triphenylphosphine or other phosphorus-based reagents.
Major Products Formed
Thermal Decomposition: Formation of nitrenes and subsequent rearrangement products.
Cycloaddition Reactions: Formation of triazoles.
Reduction: Formation of the corresponding amine.
科学研究应用
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of new materials with unique properties, such as photo-responsive materials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to form bioactive compounds.
作用机制
The mechanism of action of 2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole primarily involves the generation of reactive intermediates such as nitrenes upon thermal decomposition . These intermediates can undergo various reactions, including insertion into C-H bonds and cycloaddition reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
Similar Compounds
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- (2-Azidophenyl)(phenyl)methanone
- 1-Azido-2-nitrobenzene
Uniqueness
2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole is unique due to the presence of both an azido group and a benzothiazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other azido compounds. The benzothiazole ring system also contributes to its stability and potential biological activity.
属性
CAS 编号 |
61073-47-0 |
|---|---|
分子式 |
C14H10N4S |
分子量 |
266.32 g/mol |
IUPAC 名称 |
2-(2-azidophenyl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H10N4S/c1-9-6-7-12-13(8-9)19-14(16-12)10-4-2-3-5-11(10)17-18-15/h2-8H,1H3 |
InChI 键 |
VEISJSGBMNFMKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


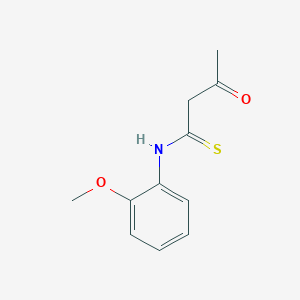



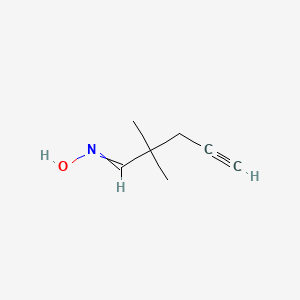
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
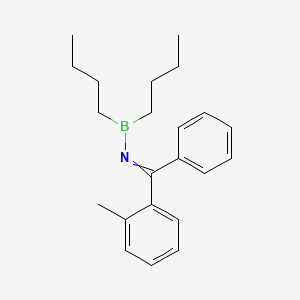
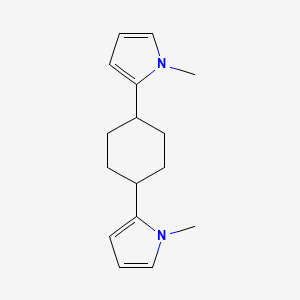
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
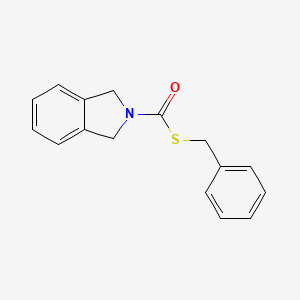
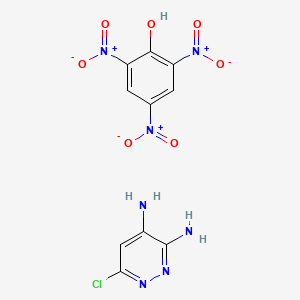
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
